molecular formula C13H12N4O2S B6025902 2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one

2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one

Cat. No.: B6025902
M. Wt: 288.33 g/mol
InChI Key: PDXTWPVMPNNUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, while thiazole derivatives are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one typically involves the reaction of an indole derivative with a thiazole precursor under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the formation of the indole ring . The thiazole ring can be introduced through a nucleophilic addition reaction followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one exerts its effects involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-2-7-4-3-5-8-10(7)15-12(19)11(8)16-17-13-14-9(18)6-20-13/h3-5,15,19H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXTWPVMPNNUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)O)N=NC3=NC(=O)CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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